molecular formula C17H22N4O4 B12053937 2-(1-(Tert-butoxycarbonyl)piperidin-4-yl)pyrazolo[1,5-a]pyrimidine-6-carboxylic acid CAS No. 1169564-04-8

2-(1-(Tert-butoxycarbonyl)piperidin-4-yl)pyrazolo[1,5-a]pyrimidine-6-carboxylic acid

Katalognummer: B12053937
CAS-Nummer: 1169564-04-8
Molekulargewicht: 346.4 g/mol
InChI-Schlüssel: NEYWWZMADHYYKW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(1-(Tert-butoxycarbonyl)piperidin-4-yl)pyrazolo[1,5-a]pyrimidine-6-carboxylic acid is a heterocyclic compound featuring a pyrazolo[1,5-a]pyrimidine core substituted at position 2 with a Boc-protected piperidin-4-yl group and at position 6 with a carboxylic acid moiety. The tert-butoxycarbonyl (Boc) group serves as a protective group for the piperidine nitrogen, enhancing stability during synthetic processes . Its molecular formula and exact weight depend on the Boc-piperidine substituent, but the base pyrazolo[1,5-a]pyrimidine-6-carboxylic acid structure (C₇H₅N₃O₂, MW: 163.13 g/mol) is modified by the addition of the Boc-piperidine group .

Eigenschaften

CAS-Nummer

1169564-04-8

Molekularformel

C17H22N4O4

Molekulargewicht

346.4 g/mol

IUPAC-Name

2-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]pyrazolo[1,5-a]pyrimidine-6-carboxylic acid

InChI

InChI=1S/C17H22N4O4/c1-17(2,3)25-16(24)20-6-4-11(5-7-20)13-8-14-18-9-12(15(22)23)10-21(14)19-13/h8-11H,4-7H2,1-3H3,(H,22,23)

InChI-Schlüssel

NEYWWZMADHYYKW-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C2=NN3C=C(C=NC3=C2)C(=O)O

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 2-(1-(Tert-butoxycarbonyl)piperidin-4-yl)pyrazolo[1,5-a]pyrimidin-6-carbonsäure umfasst in der Regel mehrere Schritte. Eine gängige Methode beinhaltet die Reaktion von tert-butoxycarbonyl-geschütztem Piperidin mit Pyrazolo[1,5-a]pyrimidin-6-carbonsäure unter kontrollierten Bedingungen. Die Reaktionsbedingungen beinhalten oft die Verwendung organischer Lösungsmittel und Katalysatoren, um die Bildung des gewünschten Produkts zu erleichtern .

Industrielle Produktionsverfahren

Die industrielle Produktion dieser Verbindung kann die großtechnische Synthese unter Verwendung automatisierter Reaktoren und kontinuierlicher Verfahren umfassen. Diese Verfahren gewährleisten eine hohe Ausbeute und Reinheit des Endprodukts, wodurch es für Forschungs- und kommerzielle Anwendungen geeignet wird .

Analyse Chemischer Reaktionen

Wissenschaftliche Forschungsanwendungen

2-(1-(Tert-butoxycarbonyl)piperidin-4-yl)pyrazolo[1,5-a]pyrimidin-6-carbonsäure wird in der wissenschaftlichen Forschung häufig verwendet, insbesondere in folgenden Bereichen:

Wirkmechanismus

Der Wirkmechanismus von 2-(1-(Tert-butoxycarbonyl)piperidin-4-yl)pyrazolo[1,5-a]pyrimidin-6-carbonsäure beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielen und Pfaden. Die Verbindung ist bekannt als starrer Linker in der Entwicklung von bifunktionalen Proteinabbauern, der die 3D-Orientierung des Abbauers beeinflusst und die Bildung eines ternären Komplexes erleichtert. Dieser Mechanismus ist entscheidend für den gezielten Abbau spezifischer Proteine, was ihn zu einem wertvollen Werkzeug in der Untersuchung der Proteinfunktion und -regulation macht.

Wissenschaftliche Forschungsanwendungen

Biological Activities

Research has indicated that compounds similar to 2-(1-(Tert-butoxycarbonyl)piperidin-4-yl)pyrazolo[1,5-a]pyrimidine-6-carboxylic acid exhibit various biological activities:

  • Anticancer Potential : Pyrimidine-based compounds have been extensively studied for their anticancer properties. They have shown promise in inhibiting various cancer cell lines by targeting specific signaling pathways involved in tumor growth and proliferation .
  • Antimicrobial Activity : Some derivatives of pyrazolo-pyrimidine compounds have demonstrated antibacterial activity against Gram-positive bacteria, suggesting potential applications in developing new antimicrobial agents .

Applications in Drug Development

The compound serves as a valuable building block in the development of novel pharmaceuticals due to its structural features:

  • Targeted Protein Degradation (PROTAC Development) : It has been identified as a rigid linker in the design of PROTACs (proteolysis-targeting chimeras), which are innovative therapeutic agents that facilitate the degradation of specific proteins within cells. This application is particularly relevant for targeting oncogenic proteins that contribute to cancer progression .
  • Chiral Building Blocks : The synthesis of chiral derivatives from this compound allows for the exploration of enantiomerically pure substances, which are crucial for drug efficacy and safety profiles in pharmaceutical applications .

Case Studies

Several studies have explored the utility of pyrazolo-pyrimidine derivatives:

  • A study published in MDPI highlighted the synthesis and evaluation of pyrimidine derivatives for their anticancer properties, noting that certain modifications to the pyrazolo-pyrimidine scaffold enhanced biological activity against various cancer cell lines .
  • Research on heterocyclic amino acids derived from similar structures has shown their potential as novel therapeutic agents with improved pharmacokinetic properties, demonstrating the versatility of these compounds in drug design .

Wirkmechanismus

The mechanism of action of 2-(1-(Tert-butoxycarbonyl)piperidin-4-yl)pyrazolo[1,5-a]pyrimidine-6-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound is known to act as a rigid linker in the development of bifunctional protein degraders, impacting the 3D orientation of the degrader and facilitating ternary complex formation. This mechanism is crucial for the targeted degradation of specific proteins, making it a valuable tool in the study of protein function and regulation .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between the target compound and analogous pyrazolo[1,5-a]pyrimidine derivatives:

Compound Name Substituents (Positions) Functional Groups Key Properties/Applications Reference(s)
Target Compound Boc-piperidin-4-yl (2), COOH (6) Carboxylic acid, Boc-protected amine Enhanced stability; potential drug intermediate
Ethyl 3-cyano-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate Cyano (3), methyl (7), ethyl ester (6) Ester, cyano, methyl Higher lipophilicity; possible agrochemical
7-(1-Ethyl-3-methylpyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid Pyrazole (7), COOH (2) Carboxylic acid, pyrazole Antimicrobial activity (hypothesized)
Ethyl 7-hydroxypyrazolo[1,5-a]pyrimidine-6-carboxylate Hydroxy (7), ethyl ester (6) Ester, hydroxy Intermediate in synthesis of bioactive agents
2-((tert-Butoxycarbonyl)amino)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid Boc-amino (2), COOH (3) Carboxylic acid, Boc-amino Similar Boc protection; positional isomer
7-Amino-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid Amino (7), methyl (2), COOH (6) Carboxylic acid, amino, methyl Potential bioactivity (e.g., enzyme inhibition)

Structural and Functional Analysis:

Boc Protection: The target compound’s Boc group distinguishes it from unprotected amines (e.g., 7-amino derivatives in ), offering improved solubility in organic solvents and resistance to degradation during synthesis .

Carboxylic Acid vs. Ester : Unlike ethyl ester analogs (e.g., ), the carboxylic acid at position 6 increases water solubility and enables salt formation, which is critical for pharmacokinetic optimization in drug development .

The Boc-piperidine moiety may confer unique selectivity in biological assays.

Physicochemical Properties:

  • The Boc group increases molecular weight (~225 g/mol for the Boc-piperidine substituent) and reduces crystallinity compared to methyl or cyano derivatives .
  • The carboxylic acid at position 6 lowers logP relative to ester derivatives, favoring aqueous solubility .

Biologische Aktivität

2-(1-(Tert-butoxycarbonyl)piperidin-4-yl)pyrazolo[1,5-a]pyrimidine-6-carboxylic acid (CAS: 1169564-04-8) is a compound of interest in medicinal chemistry, particularly for its potential therapeutic applications in treating inflammatory and autoimmune diseases. This article reviews its biological activity, synthesizing findings from diverse research studies to provide a comprehensive overview.

  • Molecular Formula : C17H22N4O4
  • Molecular Weight : 346.39 g/mol
  • Purity : ≥95%

The compound is primarily recognized for its role as an inhibitor of phosphoinositide 3-kinase delta (PI3Kδ), an enzyme implicated in various cellular processes including inflammation and immune responses. Inhibiting PI3Kδ can modulate the activity of T and B lymphocytes, which are crucial in autoimmune conditions such as systemic lupus erythematosus (SLE) and rheumatoid arthritis (RA) .

In Vitro Studies

Research indicates that derivatives of pyrazolo[1,5-a]pyrimidine, including the compound , exhibit significant inhibitory effects on PI3Kδ with varying IC50 values. For example:

  • CPL302415 , a related compound, demonstrated an IC50 of 18 nM against PI3Kδ, highlighting the potency of this class of compounds .

Case Studies

  • Inflammatory Diseases :
    • A study focusing on the anti-inflammatory properties of pyrazolo[1,5-a]pyrimidine derivatives found that modifications at the C(2) position significantly enhanced selectivity and potency against PI3Kδ. The findings suggest that these compounds could be promising candidates for further development in treating autoimmune diseases .
  • Cancer Research :
    • Research has also explored the potential anticancer applications of pyrazolo[1,5-a]pyrimidines. Compounds within this class have shown efficacy in inhibiting cancer cell proliferation through modulation of PI3K signaling pathways .

Data Summary

Study FocusCompoundIC50 ValueNotes
InflammationCPL30241518 nMHigh selectivity for PI3Kδ
Autoimmune DiseasesVarious DerivativesVariesSignificant effects on T/B lymphocyte activity
CancerPyrazolo DerivativesVariesModulation of cancer cell proliferation

Q & A

Q. What are the recommended synthetic routes for 2-(1-(Tert-butoxycarbonyl)piperidin-4-yl)pyrazolo[1,5-a]pyrimidine-6-carboxylic acid, and how are reaction conditions optimized?

The synthesis typically involves multi-step reactions, starting with the preparation of the pyrazolo[1,5-a]pyrimidine core followed by coupling with a Boc-protected piperidine derivative. Key steps include:

  • Protection of the piperidine moiety : The tert-butoxycarbonyl (Boc) group is introduced to protect the amine during subsequent reactions, ensuring regioselectivity .
  • Coupling reactions : Microwave-assisted synthesis may enhance efficiency for pyrazolo-pyrimidine derivatives, reducing reaction time and improving yields .
  • Optimization : Temperature (e.g., 80–120°C) and pH (neutral to mildly acidic) are critical to prevent Boc deprotection prematurely. Solvent choice (e.g., DMF or THF) also affects reaction kinetics .

Q. How should researchers characterize the purity and structural integrity of this compound?

Standard characterization methods include:

  • Nuclear Magnetic Resonance (NMR) : 1H^1H- and 13C^{13}C-NMR confirm regiochemistry and Boc-group integrity .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight and detects impurities .
  • HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>95% recommended for biological assays) .

Advanced Research Questions

Q. What strategies can address low yields in the coupling of the Boc-protected piperidine moiety to the pyrazolo[1,5-a]pyrimidine core?

Low yields often arise from steric hindrance or competing side reactions. Mitigation approaches include:

  • Catalyst screening : Palladium catalysts (e.g., Pd(PPh3_3)4_4) or copper-mediated Ullmann coupling may improve cross-coupling efficiency .
  • Microwave-assisted synthesis : Reduces reaction time (e.g., from 24 hrs to 2 hrs) and minimizes decomposition .
  • Solvent optimization : Polar aprotic solvents like DMSO enhance solubility of intermediates .

Q. How can researchers resolve contradictions in reported biological activity data across different studies?

Discrepancies may arise from variations in:

  • Assay conditions : Differences in cell lines (e.g., HEK293 vs. HeLa) or incubation times (24 vs. 48 hrs) can alter IC50_{50} values .
  • Compound stability : Verify Boc-group retention under assay conditions (e.g., pH 7.4 buffer) via LC-MS to rule on-target vs. off-target effects .
  • Batch-to-batch variability : Reproduce results using independently synthesized batches with ≥95% purity .

Q. What computational approaches are effective for predicting the compound’s interactions with biological targets?

  • Molecular docking : Use software like AutoDock Vina to model binding to kinase domains (e.g., EGFR or CDK2), focusing on hydrogen bonding with the carboxylic acid group .
  • QSAR modeling : Correlate substituent effects (e.g., Boc-group bulkiness) with activity to guide synthetic prioritization .

Q. How does the Boc group influence the compound’s solubility and reactivity in downstream modifications?

  • Solubility : The Boc group enhances lipophilicity, reducing aqueous solubility. Alternatives like acetyl protection may improve solubility but compromise stability .
  • Reactivity : The Boc group is stable under basic conditions but cleaved under acidic (e.g., TFA) or thermal (>150°C) conditions, enabling selective deprotection for further functionalization .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.